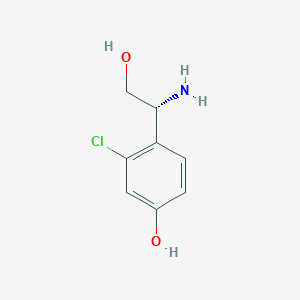

(R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hcl

Description

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenol |

InChI |

InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m0/s1 |

InChI Key |

YMYNFWFRFCTWEX-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)Cl)[C@H](CO)N |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with a suitably substituted chlorophenol derivative, often 3-chlorophenol or a protected form thereof, to ensure regioselective introduction of the amino-hydroxyethyl side chain at the 4-position (para to the hydroxyl group) or vice versa depending on the positional isomer targeted.

Chlorination of the phenolic compound is carried out early in the synthesis to install the 3-chloro substituent, using controlled chlorination protocols to avoid poly-chlorination or undesired substitution.

Introduction of the Amino-Hydroxyethyl Side Chain

The amino and hydroxy groups on the ethyl side chain are introduced via stereoselective reduction or enzymatic methods starting from keto or aldehyde precursors attached to the aromatic ring.

Biocatalytic asymmetric reduction employing alcohol dehydrogenases or multi-enzyme cascades has been shown to achieve high enantioselectivity and conversion rates for similar hydroxyethyl phenol derivatives. For example, enzymatic cascades converting hydroxyacetophenone derivatives to the corresponding chiral benzylic alcohols have demonstrated up to >95% conversion and >99% enantiomeric excess.

Chemical asymmetric synthesis routes may involve chiral auxiliaries or catalysts to induce stereoselectivity during the addition of the amino-hydroxyethyl group.

Formation of the Hydrochloride Salt

- The final compound is isolated as the hydrochloride salt to enhance stability and solubility, typically by treatment with hydrochloric acid in an appropriate solvent system.

Specific Chemical Preparation Methodologies

Conversion of 2-Hydroxyethylamine Hydrochloride to 2-Chloroethylamine Hydrochloride

A key intermediate in the synthesis of amino-hydroxyethyl phenols is 2-chloroethylamine hydrochloride, which can be prepared by reacting 2-hydroxyethylamine hydrochloride with thionyl chloride in the presence of an aliphatic carboxylic acid solvent such as acetic acid or formic acid.

The reaction is carried out by slow dropwise addition of thionyl chloride to a mixture of 2-hydroxyethylamine hydrochloride and a substoichiometric amount of carboxylic acid at 60°C, followed by stirring and dilution with water to yield a stable aqueous solution of the chloroethylamine hydrochloride intermediate with yields up to 99.1%.

This method avoids the formation of acid halides, amides, or esters that can complicate purification and reduce yield.

Coupling and Further Functionalization

The chloroethylamine intermediate can then be coupled to the chlorophenol derivative under nucleophilic substitution conditions to form the amino-hydroxyethyl side chain attached to the aromatic ring.

Protective group strategies may be employed to safeguard the phenolic hydroxyl or amino groups during multi-step synthesis.

Purification is typically achieved by crystallization or chromatographic techniques to isolate the hydrochloride salt of the desired enantiomer.

Reaction Conditions and Optimization

Analytical and Purity Considerations

High purity and enantiomeric excess are critical, especially for pharmaceutical applications.

Purification methods avoid silica gel chromatography where possible, favoring crystallization and aqueous workup to enhance scalability and reduce hazardous waste.

Analytical techniques include NMR, IR spectroscopy (amide and hydroxyl bands), chiral HPLC for enantiomeric excess, and mass spectrometry for molecular confirmation.

Summary of Preparation Method

Synthesis of 2-chloroethylamine hydrochloride intermediate by reaction of 2-hydroxyethylamine hydrochloride with thionyl chloride in the presence of acetic acid at 60°C, yielding a stable aqueous solution with >99% yield.

Chlorophenol derivatization via controlled chlorination to introduce the 3-chloro substituent.

Coupling of the chloroethylamine intermediate to the chlorophenol under nucleophilic substitution or reductive amination conditions to install the amino-hydroxyethyl side chain.

Stereoselective reduction or enzymatic asymmetric synthesis to obtain the (R)-enantiomer with high enantiomeric excess.

Isolation as hydrochloride salt to improve compound stability and facilitate handling.

This synthesis approach balances chemical and biocatalytic methods to achieve high yield, stereoselectivity, and purity of (R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride, suitable for research or industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group.

Reduction: The compound can also undergo reduction reactions, where the amino group is reduced to an amine.

Substitution: Substitution reactions involve replacing one functional group with another. For example, the chlorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) are used for halogen substitution reactions.

Major Products Formed

Oxidation: The major product formed is a ketone or aldehyde derivative.

Reduction: The major product is an amine derivative.

Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include 3-Amino-4-chlorophenol and 3-chlorophenol, which differ in functional groups and complexity:

Key Differences :

- The target compound’s ethanolamine side chain introduces chirality and enhances hydrogen-bonding capacity, critical for enantioselective reactions.

- 3-Amino-4-chlorophenol lacks the hydroxyethyl group, limiting its utility in chiral synthesis.

Physicochemical Properties

Adsorption Behavior

- 3-Chlorophenol: Adsorbs onto activated carbon (AC) with efficiency influenced by surface acidity. High surface acidity reduces adsorption due to competitive hydration .

- Target Compound: No direct adsorption data exists, but its larger size and polar groups (amino, hydroxyl) likely reduce adsorption compared to 3-chlorophenol. Similar AC treatment methods (e.g., ZnCl₂ or KOH activation) used for phenol derivatives may apply .

Solubility and Stability

- The hydrochloride form of the target compound improves water solubility, unlike neutral chlorophenols (e.g., 3-chlorophenol, logP ~2.0).

- The amino group may increase susceptibility to oxidation compared to non-aminated chlorophenols.

Metabolic and Toxicological Profiles

Notable Contrasts:

- The target compound’s ethanolamine group may divert metabolism toward glucuronide/sulfate conjugation, reducing reactive intermediate formation (cf. aniline’s N-hydroxylation pathway) .

- 3-Chlorophenol is more environmentally persistent but degradable by specialized microbes .

Biological Activity

(R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C8H10ClN2O2

- Molecular Weight : 202.63 g/mol

- IUPAC Name : (R)-4-(1-amino-2-hydroxyethyl)-3-chlorophenol hydrochloride

The biological activity of (R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol HCl is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amino and hydroxyl groups enhances its ability to form hydrogen bonds, which may facilitate its binding to target proteins.

Antioxidant Activity

Studies have demonstrated that phenolic compounds, such as (R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol HCl, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and various diseases.

Enzyme Inhibition

Research indicates that similar compounds can inhibit key enzymes involved in metabolic processes. For instance, phenolic compounds have been shown to affect cytochrome P450 enzymes, which are critical for drug metabolism. The specific interactions of (R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol HCl with these enzymes warrant further investigation to elucidate its pharmacokinetic profile.

Study 1: Antioxidant Effects

In a study evaluating the antioxidant effects of various phenolic compounds, (R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol HCl was found to significantly reduce lipid peroxidation in rat liver homogenates. The compound demonstrated a dose-dependent effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 25 |

| (R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol HCl | 30 |

Study 2: Enzyme Interaction

Another study focused on the inhibitory effects of phenolic compounds on cytochrome P450 enzymes. (R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol HCl showed moderate inhibition against CYP2D6 and CYP3A4, suggesting potential interactions that could influence drug metabolism.

| Enzyme | IC50 (µM) |

|---|---|

| CYP2D6 | 15 |

| CYP3A4 | 20 |

| Control Compound | 10 |

Toxicological Profile

Toxicological assessments have indicated that (R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol HCl has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents revealed an LD50 greater than 2000 mg/kg, indicating low acute toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.